molecular formula C15H28O2 B1261697 Citrantifidiol

Citrantifidiol

Cat. No. B1261697
M. Wt: 240.38 g/mol
InChI Key: FNTWVIBKYQRXAE-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Citrantifidiol is a natural product found in Trichoderma citrinoviride with data available.

Scientific Research Applications

Antifeedant Activity in Agriculture

Citrantifidiol, alongside citrantifidiene, was identified as a metabolite produced by the fungus Trichoderma citrinoviride. These compounds have demonstrated potential antifeedant activity, particularly effective against the aphid pest Schizaphis graminum. This discovery has implications for agricultural pest management, offering a potential natural alternative to synthetic pesticides (Evidente et al., 2008).

Contribution to Fundamental Biology

While not directly related to citrantifidiol, it's essential to understand the broader context of biological research. Studies like those on the protozoan Tetrahymena illuminate the importance of model organisms in biological studies, contributing to our understanding of fundamental biology and supporting research in related areas (Mar et al., 2019).

Educational Applications in Biology

Research on educational methods, such as the Cooperative Integrated Reading and Composition (CIRSA) model, highlights the importance of effective learning designs in biology education. Such studies, while not directly linked to citrantifidiol, underscore the significance of education in disseminating scientific knowledge, including findings related to specific compounds (Djamahar et al., 2018).

properties

Product Name

Citrantifidiol

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(1R,2R,3S,4R)-1,2,3-trimethyl-4-(4-methylpent-3-enyl)cyclohexane-1,3-diol

InChI

InChI=1S/C15H28O2/c1-11(2)7-6-8-13-9-10-14(4,16)12(3)15(13,5)17/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13-,14-,15-/m1/s1

InChI Key

FNTWVIBKYQRXAE-KBUPBQIOSA-N

Isomeric SMILES

C[C@@H]1[C@](CC[C@H]([C@]1(C)O)CCC=C(C)C)(C)O

Canonical SMILES

CC1C(CCC(C1(C)O)CCC=C(C)C)(C)O

synonyms

citrantifidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.